molecular formula C22H21N3O3 B2855856 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-12-8

3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2855856
CAS No.: 883957-12-8
M. Wt: 375.428
InChI Key: IWWKEAJNIDXSDJ-UHFFFAOYSA-N
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Description

3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-b]quinolines. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinolines, including 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, typically involves a multicomponent reaction. One common method involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is notable for its high yield, short reaction times, and compliance with green chemistry protocols .

Industrial Production Methods

Industrial production of pyrimido[4,5-b]quinolines often employs similar multicomponent reactions but on a larger scale. Various catalysts, including trityl chloride, DABCO, and others, are used to facilitate the reaction . The choice of catalyst and reaction conditions can be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the replication of cancer cells . The compound’s antimicrobial activity may result from its interaction with microbial enzymes and disruption of essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline: The parent compound with similar biological activities.

    Quinoline: A simpler structure with diverse biological activities.

    Pyrimidine: A core structure found in many biologically active compounds.

Uniqueness

3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimido[4,5-b]quinolines .

Properties

IUPAC Name

3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-17-12-7-6-11-16(17)19(26)18-21(24)23-20(15-9-4-3-5-10-15)25(22(18)27)13-8-14-28-2/h3-7,9-12H,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWKEAJNIDXSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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